molecular formula C12H16N2O3S B5193919 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B5193919
M. Wt: 268.33 g/mol
InChI Key: LSHPFCFZGWIBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid, also known as MTCCA, is a chemical compound that has been widely used in scientific research. MTCCA has a unique structure that allows it to be used in a variety of applications, including drug discovery, biochemical research, and medicinal chemistry.

Mechanism of Action

2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid is a cyclic peptide that has been shown to inhibit the activity of certain enzymes, such as caspases and proteases. 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to the suppression of cell growth and the induction of cell death, making 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid can inhibit the activity of caspases and proteases, leading to the suppression of cell growth and the induction of cell death. In vivo studies have shown that 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid can inhibit tumor growth and metastasis in animal models of cancer. 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in research. 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have high stability, which is important for long-term storage and use in experiments. However, 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid has some limitations for use in lab experiments. It can be expensive to synthesize, which may limit its use in some research labs. Additionally, 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid may not be suitable for all types of experiments, as its mechanism of action may not be relevant to all research areas.

Future Directions

There are several future directions for research on 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid. One potential area of research is the development of new compounds based on the structure of 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid. These compounds could be designed to have improved pharmaceutical properties, such as increased potency or reduced toxicity. Another area of research is the investigation of the mechanism of action of 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid. This could lead to a better understanding of how 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid inhibits the activity of enzymes, which could lead to the development of new drugs with similar mechanisms of action. Finally, 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid could be used in combination with other drugs or therapies to enhance their effectiveness in the treatment of various diseases.

Synthesis Methods

2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acids are attached to a solid support, and the peptide chain is elongated by adding one amino acid at a time. In solution-phase peptide synthesis, the amino acids are added to a solution, and the peptide chain is elongated by coupling the amino acids together. 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid can also be synthesized using other methods, such as the Fmoc strategy or the Boc strategy.

Scientific Research Applications

2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid has been used in a variety of scientific research applications, including drug discovery, biochemical research, and medicinal chemistry. 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid has been used to develop new drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid has also been used in biochemical research to study the structure and function of proteins and peptides. In medicinal chemistry, 2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid has been used to design and synthesize new compounds with improved pharmaceutical properties.

properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-7-6-18-12(13-7)14-10(15)8-4-2-3-5-9(8)11(16)17/h6,8-9H,2-5H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHPFCFZGWIBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.